(R)-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of difluorophenyl, methylenetetrahydrofuran, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole: shares similarities with other fluorinated heterocycles, such as difluoromethylated pyridines and triazoles.
Difluoromethylated Pyridines: These compounds also feature difluorophenyl groups and are studied for their biological activities.
Triazole Derivatives: Triazole-containing compounds are widely used in medicinal chemistry for their stability and ability to form strong interactions with biological targets.
Uniqueness
The uniqueness of ®-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both difluorophenyl and triazole moieties enhances its versatility and potential for diverse applications .
Properties
CAS No. |
1370190-85-4 |
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Molecular Formula |
C14H13F2N3O |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-[[(2R)-2-(2,4-difluorophenyl)-4-methylideneoxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H13F2N3O/c1-10-5-14(20-6-10,7-19-9-17-8-18-19)12-3-2-11(15)4-13(12)16/h2-4,8-9H,1,5-7H2/t14-/m0/s1 |
InChI Key |
GJMUJLYHXPCTOI-AWEZNQCLSA-N |
Isomeric SMILES |
C=C1C[C@](OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
C=C1CC(OC1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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